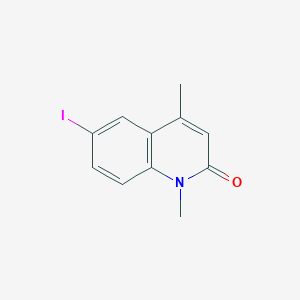

6-Iodo-1,4-dimethylquinolin-2(1H)-one

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C11H10INO |

|---|---|

Molekulargewicht |

299.11 g/mol |

IUPAC-Name |

6-iodo-1,4-dimethylquinolin-2-one |

InChI |

InChI=1S/C11H10INO/c1-7-5-11(14)13(2)10-4-3-8(12)6-9(7)10/h3-6H,1-2H3 |

InChI-Schlüssel |

CJFMCLUFAZLWHS-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=O)N(C2=C1C=C(C=C2)I)C |

Herkunft des Produkts |

United States |

Structure Activity Relationship Sar Investigations of 6 Iodo 1,4 Dimethylquinolin 2 1h One and Its Analogues

Influence of the 6-Iodo Substituent on Biological Efficacy and Chemical Reactivity

The presence of a halogen atom at the C6-position of the quinolone ring is a well-established strategy for modulating the biological activity of this class of compounds. While fluorine is the most commonly utilized halogen in the development of potent antibacterial agents (fluoroquinolones), the introduction of an iodine atom at this position imparts distinct properties to the molecule. The 6-iodo substituent significantly increases the lipophilicity of the compound, which can enhance its ability to penetrate bacterial cell walls or cross cell membranes to reach intracellular targets. youtube.com

In terms of biological efficacy, the nature of the halogen at C6 can influence the spectrum of activity. For instance, in the broader family of quinolone antibiotics, a fluorine atom at C6 is crucial for potent DNA gyrase inhibition. researchgate.net While less common, iodo-substituted quinolones have been investigated for various therapeutic applications. For example, certain iodo-substituted quinazolinones have demonstrated potential as inhibitors of cyclin-dependent kinase 9 (CDK9), with a 6-iodo substituent showing sub-micromolar activity. mdpi.com This suggests that the 6-iodo group in 6-Iodo-1,4-dimethylquinolin-2(1H)-one could contribute to activities beyond the traditional antibacterial scope of fluoroquinolones.

From a chemical reactivity standpoint, the carbon-iodine bond at the C6-position is a versatile functional group for further synthetic modifications. Aryl iodides are excellent substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. wikipedia.orgnih.govresearchgate.netorganic-chemistry.orgyoutube.com This allows for the straightforward introduction of a wide variety of substituents at the 6-position, enabling the synthesis of diverse libraries of analogues for extensive SAR studies. This chemical reactivity is a key advantage for medicinal chemists looking to optimize the properties of the lead compound.

Table 1: Comparison of Halogen Substituents at C6 of the Quinolone Core

| Halogen | Electronegativity | Van der Waals Radius (Å) | Lipophilicity (LogP contribution) | Impact on Biological Activity |

|---|---|---|---|---|

| Fluoro (F) | 3.98 | 1.47 | +0.15 | Generally enhances antibacterial activity by increasing DNA gyrase inhibition and cell penetration. youtube.com |

| Chloro (Cl) | 3.16 | 1.75 | +0.71 | Can contribute to various biological activities, including anticancer properties. |

| Bromo (Br) | 2.96 | 1.85 | +0.87 | Often used to increase potency in various therapeutic areas. |

Role of N1-Methyl and C4-Methyl Groups in Molecular Interactions

The methyl group at the C4-position also contributes to the molecule's SAR. Modifications at this position can impact the compound's biological activity and selectivity. While the 4-oxo group is essential for the activity of many quinolones, substituents at the C4-position of the quinolin-2(1H)-one scaffold can modulate interactions with the target protein. In some quinolin-2-one derivatives, the presence of a methyl group at C4 has been shown to be favorable for certain biological activities. The precise role of the C4-methyl group in 6-Iodo-1,4-dimethylquinolin-2(1H)-one would depend on the specific biological target and the nature of the binding pocket.

Impact of the Quinolone-2(1H)-one Core on Activity Profiles

The quinolin-2(1H)-one scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to serve as a core for compounds with a wide range of biological activities. ekb.egresearchgate.net This heterocyclic ring system is found in numerous natural products and synthetic compounds with diverse pharmacological properties, including antibacterial, anticancer, anti-HIV, and antifungal activities. ekb.eg

The inherent biological versatility of the quinolin-2(1H)-one core provides a solid foundation for the activity of 6-Iodo-1,4-dimethylquinolin-2(1H)-one. The lactam functionality within the quinolone ring system is a key feature that can participate in hydrogen bonding and other non-covalent interactions with biological macromolecules. The planarity of the bicyclic system also allows for potential intercalation into DNA or stacking interactions within protein binding sites. The diverse activity profiles observed for quinolin-2(1H)-one derivatives suggest that this core structure is capable of interacting with a multitude of biological targets, and the specific activity of an analogue is determined by the nature and position of its substituents.

Correlations between Structural Features and Specific Biological Activities

While specific biological activity data for 6-Iodo-1,4-dimethylquinolin-2(1H)-one is not extensively documented in publicly available literature, correlations can be inferred from the analysis of its structural components and related compounds.

Potential Anticancer Activity: The quinolin-2(1H)-one core is present in several compounds with demonstrated anticancer properties. ekb.eg The 6-iodo substituent, by virtue of its lipophilicity and potential to interact with specific residues in enzyme active sites, could contribute to this activity. For example, some halogenated quinolones have been shown to act as inhibitors of protein folding machinery like Hsp90, which is a target in cancer therapy. nih.gov

Potential Kinase Inhibitory Activity: As mentioned, 6-iodo-quinazolinones have shown inhibitory activity against CDK9. mdpi.com The structural similarity between quinazolinones and quinolin-2-ones suggests that 6-Iodo-1,4-dimethylquinolin-2(1H)-one could also exhibit activity against various kinases, which are important targets in oncology and inflammatory diseases.

Comparative SAR Studies with Other Halogenated Quinolones

A comparison of 6-Iodo-1,4-dimethylquinolin-2(1H)-one with other halogenated quinolones, particularly the well-studied fluoroquinolones, highlights the significant impact of the specific halogen on the compound's properties.

Lipophilicity and Pharmacokinetics: As previously noted, the lipophilicity increases in the order F < Cl < Br < I. This has profound implications for the pharmacokinetic properties of the drug, including absorption, distribution, metabolism, and excretion (ADME). Higher lipophilicity can lead to increased cell penetration but may also result in greater plasma protein binding and potential for accumulation in fatty tissues.

Electronic Effects and Binding Interactions: The electronic properties of the halogen also differ significantly. Fluorine is highly electronegative and can act as a hydrogen bond acceptor, while iodine is more polarizable. These differences influence how the molecule interacts with its biological target. The larger size of the iodine atom compared to fluorine can lead to steric hindrance in some binding pockets while providing favorable van der Waals interactions in others.

Spectrum of Activity: The extensive research on fluoroquinolones has established a clear link between the 6-fluoro substituent and potent antibacterial activity. researchgate.net Comparative studies with iodo-quinolones might reveal a shift in the spectrum of activity, potentially with enhanced efficacy against different microbial strains or even a completely different class of biological targets, such as kinases or other enzymes relevant to cancer. mdpi.com

Chiral Recognition in Asymmetric Synthesis and its Biological Implications

Chirality plays a pivotal role in the biological activity of many drugs, as enantiomers can exhibit different pharmacological, pharmacokinetic, and toxicological profiles. researchgate.net Although 6-Iodo-1,4-dimethylquinolin-2(1H)-one itself is not chiral, the introduction of chiral centers is a common strategy in the development of quinolone analogues to enhance their potency and selectivity. Chiral recognition is therefore a critical aspect in the asymmetric synthesis of such analogues.

The asymmetric synthesis of chiral quinolones often involves the use of chiral catalysts or auxiliaries to control the stereochemical outcome of key bond-forming reactions. researchgate.netrsc.orgresearchgate.netrsc.org For instance, enantioselective Povarov reactions have been employed to create chiral tetrahydroquinoline scaffolds, which can then be converted to chiral quinolone derivatives. researchgate.net The ability to selectively synthesize a single enantiomer is crucial, as the biological activity often resides in only one of the enantiomers (the eutomer), while the other (the distomer) may be inactive or even contribute to undesirable side effects. nih.gov

The biological implications of chirality in quinolone analogues are significant. The three-dimensional arrangement of substituents on a chiral quinolone can lead to a more precise fit into the binding site of a target protein, resulting in higher affinity and potency. This stereoselectivity is a clear demonstration of the chiral nature of biological systems, such as enzymes and receptors. Therefore, the exploration of chiral analogues of 6-Iodo-1,4-dimethylquinolin-2(1H)-one through asymmetric synthesis represents a promising avenue for the discovery of novel therapeutic agents with improved properties.

Mechanistic Research and Biological Pathways

Reaction Mechanisms in the Synthesis of 6-Iodo-1,4-dimethylquinolin-2(1H)-one

The synthesis of quinolin-2(1H)-one scaffolds can be achieved through various chemical reactions, with the choice of method often depending on the desired substitution pattern. The synthesis of related halo-substituted quinolinones frequently involves condensation and cyclization reactions. For instance, the Knorr synthesis is a well-established method for preparing quinolin-2(1H)-ones, which involves the condensation between a β-keto ester and an aniline (B41778), followed by cyclization of the resulting anilide intermediate.

Another relevant synthetic approach involves the palladium-catalyzed carbonylation reaction, which utilizes carbon monoxide to form the quinolin-4-one structure from 2-iodoaniline (B362364) and terminal acetylenes. While this produces a different isomer, the use of transition-metal catalysis is a key strategy in modern heterocyclic synthesis. For the specific synthesis of 6-bromo-4-iodoquinoline, a multi-step process starting from 4-bromoaniline (B143363) and Meldrum's acid has been optimized, involving cyclization and substitution reactions.

While specific catalytic cycles for the direct synthesis of 6-Iodo-1,4-dimethylquinolin-2(1H)-one are not extensively detailed in the provided literature, inferences can be drawn from related syntheses of quinoline (B57606) derivatives. Palladium-catalyzed reactions, for example, are pivotal in forming the quinolone core.

One proposed mechanism involves a palladium-catalyzed carbonylation reaction. The cycle would likely initiate with the oxidative addition of a palladium(0) complex to a 2-iodoaniline derivative. Subsequent coordination of carbon monoxide and a terminal acetylene (B1199291), followed by migratory insertion and reductive elimination steps, would yield the quinolin-4-one product. Although this leads to a different quinolone isomer, similar palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are employed for the regioselective functionalization of pre-existing halo-quinolinone cores, demonstrating the versatility of palladium catalysis in this chemical space.

Table 1: Key Reactions in the Synthesis of Related Quinolone Scaffolds

| Reaction Type | Key Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Knorr Synthesis | β-keto ester, Aniline | Acid or Thermal | Quinolin-2(1H)-one | |

| Gould-Jacobs Reaction | Aniline, Diethyl (ethoxymethylene)malonate | Thermal Cyclization | 4-Hydroxyquinoline-3-carboxylate | |

| Camps Cyclization | N-(2-acylaryl)amide | Base-catalyzed | Quinolin-4-one or Quinolin-2-one | |

| Palladium-Catalyzed Carbonylation | 2-Iodoaniline, Terminal Acetylene | PdCl₂(PPh₃)₂, CO | Quinolin-4-one | |

| Multi-step Synthesis | 4-Bromoaniline, Meldrum's acid, Triethyl orthoformate | Thermal Cyclization, Chlorination, Iodination | 6-Bromo-4-iodoquinoline |

In the classic Knorr synthesis of quinolin-2(1H)-ones, the formation of an anilide intermediate is a critical step. The reaction between an aniline and a β-keto ester can lead to both an anilide and a crotonate; optimizing conditions to favor the anilide is crucial for a successful subsequent cyclization. The cyclization of this anilide intermediate is the rate-determining step and is influenced by steric effects.

Molecular Mechanisms of Biological Actions (Pre-clinical)

Iodo-quinoline derivatives have emerged as promising scaffolds for the development of novel antimicrobial agents. The inclusion of an iodine atom in organic molecules is a known strategy to enhance antimicrobial activity. Pre-clinical studies on a library of 6-iodo-substituted carboxy-quinolines demonstrated activity against the Gram-positive bacterium Staphylococcus epidermidis and the fungus Candida parapsilosis.

The general molecular mechanisms by which bacteria develop resistance to antibiotics include preventing drug access to targets, altering the structure of targets, and directly modifying or inactivating the antibiotic. Novel agents like iodoquinolines may circumvent these established resistance mechanisms. The precise molecular targets within the microbial cells have not been fully elucidated, but their impact on critical cellular processes like biofilm formation has been investigated.

Bacterial adhesion to surfaces is the initial and critical step in the formation of biofilms, which are structured communities of bacteria encased in a self-produced matrix. These biofilms exhibit increased resistance to antibiotics and the host immune system.

Derivatives of 6-iodo-quinoline have been specifically investigated for their effect on microbial adhesion, the first stage of biofilm development. By inhibiting this initial attachment, these compounds can effectively prevent the formation of resilient biofilms. The extracellular matrix of a biofilm, composed of exopolysaccharides, proteins, and eDNA, is crucial for its structural integrity and function. The ability of iodo-quinolines to interfere with the initial adhesion process suggests a mechanism that disrupts the establishment of this protective matrix. While the exact interactions are still under investigation, this anti-adhesion property is a key component of their antimicrobial potential.

Table 2: Antimicrobial Activity Profile of Iodo-Quinoline Derivatives

| Organism | Type | Activity Noted | Reference |

|---|---|---|---|

| Staphylococcus epidermidis | Gram-positive bacterium | Antibacterial effects, Inhibition of microbial adhesion | |

| Klebsiella pneumoniae | Gram-negative bacterium | No significant effect observed | |

| Candida parapsilosis | Fungus (Yeast) | Antifungal effects |

The quinolinone core is a recognized scaffold in the design of anticancer agents. Various derivatives have demonstrated significant antiproliferative and apoptotic activities against cancer cell lines. While direct studies on 6-Iodo-1,4-dimethylquinolin-2(1H)-one are limited, the mechanisms of action for structurally related compounds provide insight into its potential anticancer modes.

A primary mechanism of anticancer activity for quinolinone derivatives is the induction of apoptosis, or programmed cell death. This is often achieved by modulating the expression of key regulatory proteins. For example, treatment of ovarian cancer cells with 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one led to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic proteins p53 and Bax. Similarly, a bromo-quinazoline derivative induced apoptosis in leukemia cells, confirmed by DNA fragmentation and caspase-3 activation assays.

Another significant mode of antiproliferative activity is the induction of cell cycle arrest. Some quinolinone compounds can arrest the cell cycle at the G2/M checkpoint, preventing cancer cells from proceeding through mitosis. This effect has been linked to the downregulation of cyclin B1 and cdk1, key proteins that regulate the G2/M transition. These findings suggest that 6-Iodo-1,4-dimethylquinolin-2(1H)-one may exert its anticancer effects through a multi-faceted approach involving the induction of apoptosis and disruption of the cell cycle.

Modes of Anticancer/Antiproliferative Activity

Targeting Protein Folding Machinery (e.g., Hsp90 Inhibition)

No published research is available to describe the interaction of 6-Iodo-1,4-dimethylquinolin-2(1H)-one with Hsp90 or other components of the protein folding machinery.

Enzyme Inhibition Profiles (Pre-clinical)

There is no pre-clinical data available that details the enzyme inhibition profile of 6-Iodo-1,4-dimethylquinolin-2(1H)-one.

Pre Clinical Biological and Biochemical Research Applications

Antimicrobial Activity (in vitro and non-human in vivo studies)

No specific studies detailing the antimicrobial activity of 6-Iodo-1,4-dimethylquinolin-2(1H)-one were identified.

There is no available data from in vitro or non-human in vivo studies evaluating the antibacterial efficacy of 6-Iodo-1,4-dimethylquinolin-2(1H)-one against Staphylococcus epidermidis or Klebsiella pneumoniae.

No research findings were available concerning the antifungal efficacy of 6-Iodo-1,4-dimethylquinolin-2(1H)-one against Candida parapsilosis.

Anticancer and Antiproliferative Investigations (in vitro and non-human in vivo studies)

Specific anticancer and antiproliferative investigations for 6-Iodo-1,4-dimethylquinolin-2(1H)-one have not been reported in the available literature.

There are no specific studies documenting the evaluation of 6-Iodo-1,4-dimethylquinolin-2(1H)-one against the human breast cancer (MDA-MB231), prostate cancer (PC-3), colon cancer (DLD-1), or gastric cancer (NCI-N87) cell lines.

Information regarding the inhibitory effects of 6-Iodo-1,4-dimethylquinolin-2(1H)-one on any specific cancer-related pathways is not available in the current body of scientific literature.

Potential as Chemosensors and Probes

No published research was found that investigates or suggests the potential application of 6-Iodo-1,4-dimethylquinolin-2(1H)-one as a chemosensor or a biochemical probe.

Detection of Biomolecules (e.g., Thiol-Containing Amino Acids)

The 2(1H)-quinolone framework is recognized for its favorable photophysical properties, making it a suitable fluorophore for the development of fluorescent probes. mdpi.com Research into the detection of biologically significant thiols (biothiols) has utilized this quinolone skeleton by attaching specific reactive moieties that interact with the target molecules. mdpi.com

One effective strategy involves using a malonate group as a recognition site. mdpi.com The malonate moiety can quench the fluorescence of the quinolone core. mdpi.com Upon reaction with biothiols, a notable increase in fluorescence intensity and a hypsochromic shift (a shift to a shorter wavelength) in the emission band are observed. mdpi.com This "turn-on" fluorescent response allows for the detection of these biomolecules. mdpi.com Studies comparing 2(1H)-quinolone derivatives containing a malonate group to those with a dicyanovinyl group found the malonate-containing compound to be more stable in aqueous buffer solutions, making it a more suitable candidate for use as a sensor for detecting biothiols. mdpi.com

While these findings highlight the potential of the 2(1H)-quinolone scaffold for biomolecule detection, specific studies detailing the application of 6-Iodo-1,4-dimethylquinolin-2(1H)-one for the detection of thiol-containing amino acids have not been identified.

Other Pre-clinical Pharmacological Profiles of Related Quinolones

The quinolone scaffold is a versatile pharmacophore that has given rise to a multitude of derivatives with a wide array of pharmacological activities. nih.gov These activities extend beyond antibacterial applications to include antitubercular, antimalarial, antiviral, and insecticidal properties. nih.govnih.gov

Antitubercular Activity

Quinolone derivatives, particularly the fluoroquinolones, have emerged as a significant class of compounds in the fight against tuberculosis (TB). epa.gov They are recommended as second-line agents for treating TB, especially in cases involving resistance to first-line therapies. epa.gov The primary target of these compounds in Mycobacterium tuberculosis is DNA gyrase, a type II topoisomerase enzyme essential for maintaining the supercoiling of DNA required for replication and transcription. mdpi.com By inhibiting this enzyme, quinolones disrupt critical cellular processes, leading to bacterial death. mdpi.com Several fluoroquinolones, such as ciprofloxacin (B1669076) and moxifloxacin, have been investigated for their potent anti-TB activity against multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains. nih.gov

Table 1: Examples of Antitubercular Quinolone Derivatives and Their Cellular Target

| Compound | Class | Primary Target |

|---|---|---|

| Ciprofloxacin | Fluoroquinolone | DNA Gyrase |

| Moxifloxacin | Fluoroquinolone | DNA Gyrase |

| Gatifloxacin | Fluoroquinolone | DNA Gyrase |

Antimalarial Activity

The quinoline (B57606) core is central to some of the oldest and most well-known antimalarial drugs, such as chloroquine (B1663885) and quinine. nih.govnih.gov These traditional quinoline antimalarials are thought to exert their effect by accumulating in the acidic food vacuole of the Plasmodium parasite and interfering with the detoxification of heme, a toxic byproduct of hemoglobin digestion. nih.gov This leads to a buildup of poisonous heme, which kills the parasite. nih.gov

However, the emergence of drug-resistant parasite strains has necessitated the development of new antimalarial agents. nih.gov Modern research has focused on novel quinolone derivatives, including "endochin-like quinolones" (ELQs). nih.govresearchgate.net Some of these newer compounds exhibit potent activity in the low nanomolar range against both chloroquine-sensitive and multidrug-resistant Plasmodium falciparum strains. nih.gov Their mechanism appears to differ from that of chloroquine, with evidence suggesting they target the parasite's cytochrome bc1 complex, a key component of the mitochondrial respiratory chain. nih.govresearchgate.net One promising candidate, ELQ-300, has demonstrated impressive prophylactic and transmission-blocking activity in preclinical tests. researchgate.net

Table 2: Antimalarial Activity of Representative Quinolone Compounds

| Compound/Class | Proposed Target/Mechanism | Spectrum of Activity |

|---|---|---|

| Chloroquine | Heme Polymerization Inhibition | P. vivax, P. malariae, P. ovale, susceptible P. falciparum |

| Quinine | Heme Polymerization Inhibition | Plasmodium species |

| Endochin-Like Quinolones (ELQs) | Cytochrome bc1 Complex Inhibition | Chloroquine-sensitive and multidrug-resistant P. falciparum |

Anti-HIV and Anti-HCV Activities

The pharmacological versatility of the quinolone structure extends to antiviral applications. researchgate.net Certain quinolone derivatives have been identified as potent inhibitors of viruses such as Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV). researchgate.net

In the context of HIV, quinolones have been successfully developed as HIV-1 integrase inhibitors. nih.gov The integrase enzyme is crucial for incorporating the viral DNA into the host cell's genome, a critical step in the HIV replication cycle. Elvitegravir, a 4-quinolone derivative, was the first quinolone-based integrase inhibitor to receive FDA approval for the treatment of HIV infection. nih.govglobethesis.com Other derivatives have also shown significant inhibitory activity against the strand transfer process of HIV-1 integrase. nih.gov

For HCV, research has shown that certain anilinoquinoline derivatives can inhibit viral replication. researchgate.net One such compound, 2-(3'-nitroanilino)quinoline, exhibited anti-HCV activity with a 50% effective concentration (EC₅₀) value of 7μM. researchgate.net This compound was also found to inhibit the HCV NS3/4A protease, an enzyme essential for processing the viral polyprotein and enabling viral maturation. researchgate.net

Table 3: Antiviral Activities of Select Quinolone Derivatives

| Compound | Virus Targeted | Mechanism of Action |

|---|---|---|

| Elvitegravir | HIV-1 | Integrase Inhibition |

Insecticidal Activity

Quinolone derivatives have been investigated and developed as pesticides for agricultural and public health applications. researchgate.netacs.org Research has demonstrated that modifications to the quinoline scaffold can yield compounds with significant activity against various insect pests. nih.govresearchgate.net

For instance, a series of new quinoline derivatives containing a perfluoropropanyl moiety showed good insecticidal activity against the diamondback moth (Plutella xylostella) and the armyworm (Mythimna separata). researchgate.net Similarly, chlorinated quinolines modified with pyrazole (B372694) and pyrazine (B50134) groups displayed moderate insecticidal effects against the red palm weevil. nih.gov Other studies have synthesized benzo[h]quinoline (B1196314) derivatives that exhibited potent larvicidal activity against the mosquito Culex pipiens, with efficacy surpassing that of the conventional insecticide chlorpyrifos. nih.gov In silico docking studies suggest these benzo[h]quinoline compounds may act as acetylcholinesterase (AChE) inhibitors, disrupting nerve function in the insects. nih.gov The development of commercial quinoline-based pesticides, such as the fungicide oxolinic acid and the insecticide flometoquin, underscores the importance of this chemical class in crop protection. acs.org

Table 4: Insecticidal Profile of Various Quinolone Derivatives

| Quinolone Derivative Type | Target Pest(s) | Proposed Mechanism |

|---|---|---|

| Benzo[h]quinolines | Culex pipiens (mosquito larvae) | Acetylcholinesterase (AChE) inhibition |

| Perfluoropropanyl-quinolines | Plutella xylostella, Mythimna separata | Not specified |

| Chlorinated quinoline-pyrazoles | Red Palm Weevil | Not specified |

| Quinoline-2,4-diones | Mythimna separata | Antifeedant and insecticidal activity |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a compound such as 6-Iodo-1,4-dimethylquinolin-2(1H)-one, DFT calculations are instrumental in analyzing potential chemical transformations and reaction mechanisms.

Researchers employ DFT to map out the potential energy surface of a reaction. This involves calculating the energies of reactants, transition states, intermediates, and products. By identifying the transition state with the lowest activation energy, the most favorable reaction pathway can be determined. researchgate.net For instance, in cycloaddition reactions involving heterocyclic compounds, DFT can distinguish between concerted and stepwise mechanisms by comparing the energy barriers of the respective pathways. pku.edu.cnmdpi.com

Studies on related heterocyclic systems demonstrate that DFT calculations, often at levels like B3LYP/6-31G(d), can elucidate regioselectivity and stereoselectivity. researchgate.net The calculations can model how frontier molecular orbitals (HOMO and LUMO) of the quinolinone and a reacting species interact, predicting the outcome of reactions like 1,3-dipolar cycloadditions. researchgate.netmdpi.com The electronic properties of the iodo and methyl substituents, as calculated by DFT, would be critical in determining the reactivity and preferred reaction pathways for 6-Iodo-1,4-dimethylquinolin-2(1H)-one. mdpi.com

Table 1: Hypothetical DFT-Calculated Energy Profile for a Reaction Pathway

This interactive table illustrates a sample energy profile that could be generated using DFT calculations to compare two potential reaction mechanisms (e.g., concerted vs. stepwise).

| Species | Pathway A (Concerted) Energy (kcal/mol) | Pathway B (Stepwise) Energy (kcal/mol) |

| Reactants | 0.0 | 0.0 |

| Transition State 1 | +25.5 | +21.7 |

| Intermediate | N/A | -5.2 |

| Transition State 2 | N/A | +15.3 |

| Product | -15.0 | -15.0 |

Data is representative and for illustrative purposes.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as 6-Iodo-1,4-dimethylquinolin-2(1H)-one) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. nih.gov This method is crucial in drug discovery for screening virtual libraries of compounds and predicting their binding affinity to a specific biological target. ekb.eg

In a typical docking study, the 3D structure of the target protein is obtained, and the ligand is placed into the binding site. A scoring function is then used to estimate the binding energy, with more negative scores indicating stronger affinity. mdpi.com For iodo-substituted heterocyclic compounds like quinazolinones, docking studies have been used to investigate interactions with targets such as dihydrofolate reductase (DHFR) and the main protease of SARS-CoV-2. ekb.egnih.gov These studies reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the active site.

Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the ligand-receptor complex over time. MD simulations provide insights into the conformational changes and flexibility of both the ligand and the protein, offering a more dynamic and realistic view of the binding event than static docking alone.

Table 2: Representative Molecular Docking Results

This table shows hypothetical docking scores and key interactions for 6-Iodo-1,4-dimethylquinolin-2(1H)-one against several potential enzyme targets, similar to findings for related compounds. nih.govchemrj.org

| Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

| Dihydrofolate Reductase (DHFR) | 1DHF | -8.5 | Phe31, Ile50 | Hydrophobic |

| Kinase Target A | 2ATT | -9.2 | Lys72, Asp184 | Hydrogen Bond, Ionic |

| COVID-19 Main Protease (Mpro) | 6LU7 | -7.9 | His41, Cys145 | Hydrogen Bond |

| Ion Channel Modulator | 5KMH | -8.1 | Tyr112, Trp430 | Pi-Stacking, Hydrophobic |

Data is representative and for illustrative purposes.

Prediction of Structure-Activity Relationships using Cheminformatics Tools

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov Cheminformatics tools are used to calculate a wide range of molecular descriptors that quantify the physicochemical properties of molecules. harvard.edu

For a series of quinolinone derivatives, QSAR studies can predict their activity based on descriptors such as:

Lipophilicity (LogP): Affects membrane permeability and transport.

Electronic Properties: Dipole moment, partial charges, and orbital energies influence electrostatic interactions. researchgate.net

Steric Descriptors: Molecular volume, surface area, and shape affect how well a molecule fits into a binding site. pensoft.net

Topological Polar Surface Area (TPSA): A predictor of drug transport properties. researchgate.net

By developing a statistically valid QSAR model, researchers can predict the activity of unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. researchgate.net For example, a 3D-QSAR analysis of iodinated quinazolinones suggested that electron-withdrawing and lipophilic groups at certain positions could enhance antitumor activity. nih.gov Similar analyses for 6-Iodo-1,4-dimethylquinolin-2(1H)-one would involve generating derivatives and correlating their calculated descriptors with experimentally measured biological activities.

Table 3: Common Molecular Descriptors for QSAR Analysis

This interactive table lists key descriptors often calculated with cheminformatics software to build QSAR models.

| Descriptor | Definition | Typical Influence on Activity |

| LogP | Octanol-water partition coefficient | Governs lipophilicity and membrane passage |

| TPSA | Topological Polar Surface Area | Predicts cell permeability |

| Molecular Weight | Mass of the molecule | Affects diffusion and size constraints |

| H-bond Donors | Number of hydrogen bond donors | Important for specific ligand-target interactions |

| H-bond Acceptors | Number of hydrogen bond acceptors | Important for specific ligand-target interactions |

| Rotatable Bonds | Number of freely rotatable bonds | Relates to conformational flexibility |

Analysis of Electronic and Steric Effects of Substituents

The substituents on the quinolinone core—the iodine atom at position 6 and the methyl groups at positions 1 and 4—play a critical role in defining the molecule's chemical and biological properties through electronic and steric effects. wikipedia.org

Electronic Effects: The iodine atom is highly polarizable and exhibits a dual electronic effect: it is electron-withdrawing through the inductive effect (-I) due to its electronegativity, yet it can be electron-donating through resonance (+R) by sharing its lone pairs with the aromatic ring. This complex electronic influence can modulate the reactivity of the quinolinone ring and its ability to participate in interactions like pi-stacking. The two methyl groups (at N1 and C4) are electron-donating (+I effect), which increases the electron density of the ring system.

Understanding these effects is crucial for rational drug design, allowing chemists to modify the structure of 6-Iodo-1,4-dimethylquinolin-2(1H)-one to optimize its interactions with a biological target and improve its activity.

Concluding Remarks and Future Research Perspectives

Summary of Key Academic Findings on 6-Iodo-1,4-dimethylquinolin-2(1H)-one

Direct academic literature detailing the synthesis, properties, and applications of 6-Iodo-1,4-dimethylquinolin-2(1H)-one is not extensively available. However, the foundational quinolin-2(1H)-one scaffold is a well-established pharmacophore in medicinal chemistry. Research on analogous structures provides a framework for understanding the potential significance of this specific compound.

Key findings on the broader class of quinolin-2(1H)-ones and their derivatives indicate a wide spectrum of biological activities. These include roles as anticancer, antimicrobial, and antiviral agents. derpharmachemica.com The introduction of specific substituents onto the quinolone ring is a common strategy to modulate this activity. For instance, N-methyl and 3-aryl derivatives of 2-quinolone have been identified as potent anti-cancer agents. derpharmachemica.com

The presence of an iodine atom at the 6-position is particularly noteworthy. Halogenation is a critical tool in medicinal chemistry to enhance the efficacy of drug candidates. Specifically, the insertion of iodine into heterocyclic structures has been shown to increase antimicrobial activity in some contexts. A recent 2024 study highlighted the synthesis of a library of 6-iodo-substituted carboxy-quinolines that were investigated for their antimicrobial properties. nih.gov

Table 1: Properties of Structurally Related Compounds

| Compound Name | CAS Number | Molecular Formula | Key Research Area |

|---|---|---|---|

| 1,4-Dimethylquinolin-2(1H)-one | 2584-47-6 | C₁₁H₁₁NO | Foundational structure for derivatives. nih.gov |

| 6-Iodo-3,4-dihydroquinolin-2(1H)-one | 296759-29-0 | C₉H₈INO | Intermediate in organic synthesis. |

| 6-Iodo-2-(trifluoromethyl)-1,4-dihydroquinolin-4-one | Not Available | C₁₀H₅F₃INO | Proteomics research applications. scbt.com |

Emerging Research Frontiers for Iodinated Quinolone-2(1H)-ones

The field of iodinated quinolones is an active area of research, with several emerging frontiers that suggest a promising future for compounds like 6-Iodo-1,4-dimethylquinolin-2(1H)-one.

Antimicrobial Drug Development : With rising antibiotic resistance, there is an urgent need for novel antibacterial agents. The quinolone core is central to a major class of antibiotics. nih.gov Research into new halogenated, specifically iodinated, quinolones as a strategy to combat resistant strains of bacteria is a significant frontier. Studies on 6-iodo-substituted carboxy-quinolines have demonstrated their potential as scaffolds for new antimicrobial agents. nih.gov

Anticancer Therapeutics : The quinolin-2(1H)-one moiety is present in several compounds investigated for their antitumor activity. researchgate.net Research on related iodinated heterocycles, such as 6-iodo-2-methylquinazolin-4-(3H)-ones, has shown remarkable cytotoxic activity against various human cancer cell lines. nih.gov This suggests that iodinated quinolin-2(1H)-ones could be a fruitful area for the development of new oncology drug candidates.

Antiviral and Antiparasitic Agents : The biological activity of quinolones is not limited to bacteria and cancer cells. Various derivatives have been explored for activity against viruses and protozoa such as Acanthamoeba, Leishmania, and Trypanosoma. nih.gov The unique electronic and steric properties conferred by the iodine substituent could lead to the discovery of novel agents in these therapeutic areas.

Potential for Development of Novel Chemical Tools and Research Probes

Beyond therapeutic applications, the unique structural features of 6-Iodo-1,4-dimethylquinolin-2(1H)-one make it and related compounds valuable candidates for the development of chemical tools and research probes.

Fluorescent Probes : The quinolone ring system possesses intrinsic fluorescence. This property has been exploited to create fluorescent probes derived from fluoroquinolone antibiotics to visualize bacterial penetration and efflux mechanisms. nih.gov By attaching fluorophores or other reporter groups, iodinated quinolones could be developed into probes for cellular imaging and to study biological processes.

Probes for Target Identification : The development of bioactive compounds into chemical probes is a key strategy for identifying their biological targets and understanding their mechanism of action. nih.gov An iodinated quinolone could be functionalized with reactive groups or affinity tags to facilitate the identification of its binding partners within cells.

Crystallographic Tools : The presence of a heavy iodine atom can be highly advantageous in X-ray crystallography. It can be used to solve the phase problem through techniques like single-wavelength anomalous dispersion (SAD) or multi-wavelength anomalous dispersion (MAD), which helps in determining the three-dimensional structure of proteins and other biological macromolecules when the compound is bound to them.

Areas for Further Methodological Advancement in Synthesis and Characterization

The synthesis and characterization of iodinated quinolones is an area ripe for methodological innovation. While classical methods exist, modern synthetic chemistry offers numerous avenues for improvement.

Advanced Synthetic Methods : There is a continuous drive to develop more efficient, atom-economical, and environmentally friendly synthetic routes. Recent advances in quinoline (B57606) synthesis include transition-metal-free reactions, photocatalytic methods, and strategies involving C-H bond activation. researchgate.netmdpi.com Applying these modern techniques to the synthesis of 6-Iodo-1,4-dimethylquinolin-2(1H)-one could provide more efficient access to this and related compounds. Palladium-catalyzed reactions, for example, are frequently used for constructing the quinolone core starting from 2-iodoanilines. mdpi.com

Microwave-Assisted Synthesis : The use of microwave irradiation to accelerate organic reactions is a well-established technique that can significantly reduce reaction times and improve yields in the synthesis of heterocyclic compounds like quinolones. mdpi.com

Purification and Characterization : Advancements in chromatographic techniques are crucial for the efficient purification of synthetic intermediates and final products. Furthermore, the comprehensive characterization of novel compounds relies on sophisticated analytical methods. While standard techniques like NMR, IR, and mass spectrometry are foundational, advanced 2D-NMR techniques and high-resolution mass spectrometry are essential for unambiguous structure elucidation. nih.gov For bioactive compounds, developing analytical methods to detect and quantify them in biological matrices is a critical area for future work.

Q & A

Q. What are the standard synthetic routes for 6-Iodo-1,4-dimethylquinolin-2(1H)-one, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of quinolin-2(1H)-one derivatives typically involves cyclization reactions and functional group modifications. For iodinated analogs like 6-iodo derivatives, a common approach is electrophilic iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) on pre-formed quinolinone scaffolds. For example, nitro-substituted intermediates (e.g., 6-nitro-3,4-dihydroquinolin-2(1H)-one) can be reduced to amines and subsequently iodinated via Sandmeyer reactions . Optimization involves:

- Temperature control : Reflux conditions (e.g., ethanol at 80°C) improve yield by ensuring complete dissolution of intermediates .

- Catalyst selection : Palladium on carbon (Pd/C) under hydrogenation effectively reduces nitro groups to amines, as seen in yields of ~73% .

- Purification : Column chromatography (e.g., Biotage flash systems) or crystallization from DMF/ethanol ensures product purity .

Q. Which spectroscopic techniques are critical for characterizing 6-Iodo-1,4-dimethylquinolin-2(1H)-one?

Methodological Answer: Key techniques include:

- ¹H NMR : Assigns proton environments (e.g., methyl groups at δ ~3.59 ppm, aromatic protons at δ 6.99–8.18 ppm) and confirms substitution patterns .

- IR Spectroscopy : Identifies carbonyl (C=O, ~1663 cm⁻¹) and hydrogen-bonded hydroxyl (OH, ~3447 cm⁻¹) groups .

- Mass Spectrometry (EI or ESI) : Confirms molecular ion peaks (e.g., m/z 303 for nitro intermediates) and fragmentation patterns .

Q. What safety protocols are essential when handling iodinated quinolinones?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of volatile reagents (e.g., DMF, SOCl₂) .

- Personal Protective Equipment (PPE) : Nitrile gloves and lab coats prevent dermal exposure, as iodinated compounds may cause skin irritation .

- First Aid : Immediate rinsing with water for eye/skin contact and medical consultation for ingestion .

Advanced Research Questions

Q. How can regioselectivity challenges in iodination be addressed during synthesis?

Methodological Answer: Regioselective iodination at the 6-position requires:

- Directing Groups : Electron-donating groups (e.g., methyl at position 1) activate specific aromatic positions for electrophilic substitution .

- Steric Effects : Bulky substituents (e.g., diethylaminoethyl groups) may hinder iodination at adjacent positions, favoring the 6-site .

- Computational Modeling : DFT calculations predict electrophilic attack sites based on electron density maps, guiding experimental design .

Q. How should researchers resolve discrepancies in spectral data during structural validation?

Methodological Answer:

- Variable Temperature NMR : Resolves signal splitting caused by dynamic processes (e.g., keto-enol tautomerism) .

- 2D NMR (COSY, HSQC) : Correlates proton and carbon shifts to confirm connectivity, especially in crowded aromatic regions .

- X-ray Crystallography : Provides definitive structural confirmation when spectral ambiguities arise .

Q. What strategies optimize the antimicrobial activity of 6-iodo-quinolinones?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies : Modifying substituents (e.g., adding thiophene carboximidamide groups) enhances bacterial membrane penetration .

- Minimum Inhibitory Concentration (MIC) Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains to quantify potency .

- Enzyme Inhibition Assays : Target-specific studies (e.g., DNA gyrase inhibition) identify mechanistic pathways .

Q. How can synthetic byproducts or side reactions be minimized during large-scale production?

Methodological Answer:

- Reagent Stoichiometry : Precise molar ratios (e.g., 1:1 aldehyde/amine in Schiff base formation) reduce dimerization .

- Inert Atmosphere : Argon or nitrogen prevents oxidation of sensitive intermediates (e.g., amine groups) .

- Process Analytical Technology (PAT) : Real-time monitoring via HPLC or IR tracks reaction progress and impurity formation .

Data Contradiction Analysis

Q. How to interpret conflicting biological activity data across studies?

Methodological Answer:

- Reproducibility Checks : Verify assay conditions (e.g., pH, solvent) that may alter compound solubility or stability .

- Strain-Specific Variability : Test multiple microbial strains to account for resistance mechanisms .

- Meta-Analysis : Compare results across peer-reviewed studies (e.g., PubChem, DSSTox) to identify consensus trends .

Q. What experimental controls are critical in mechanistic studies of quinolinone derivatives?

Methodological Answer:

- Negative Controls : Use parent compounds (e.g., unsubstituted quinolinone) to isolate the effect of iodination .

- Positive Controls : Include known enzyme inhibitors (e.g., ciprofloxacin for gyrase assays) to validate assay sensitivity .

- Isotopic Labeling : ¹⁴C or ³H tracers track metabolic pathways and degradation products .

Experimental Design

Q. How to design a study evaluating the photostability of 6-Iodo-1,4-dimethylquinolin-2(1H)-one?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.